Propargyl-PEG5-Tos

Bioconjugation Nucleophilic Substitution Linker Stability

Propargyl-PEG5-Tos (CAS 875770-32-4) is a heterobifunctional polyethylene glycol (PEG) derivative containing a propargyl (alkyne) group at one terminus and a tosyl (p-toluenesulfonyl) leaving group at the other, separated by a PEG5 spacer consisting of five ethylene glycol repeat units. The compound exhibits a molecular weight of 386.46 g/mol, a density of approximately 1.177 g/cm³, and appears as a colorless to light yellow liquid.

Molecular Formula C18H26O7S
Molecular Weight 386.46
CAS No. 875770-32-4
Cat. No. B610262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-Tos
CAS875770-32-4
SynonymsPropargyl-PEG5-Tos
Molecular FormulaC18H26O7S
Molecular Weight386.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C
InChIInChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3
InChIKeyVUJIUZITHCTEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG5-Tos (CAS 875770-32-4): Heterobifunctional PEG Linker for Click Chemistry, PROTACs, and ADCs


Propargyl-PEG5-Tos (CAS 875770-32-4) is a heterobifunctional polyethylene glycol (PEG) derivative containing a propargyl (alkyne) group at one terminus and a tosyl (p-toluenesulfonyl) leaving group at the other, separated by a PEG5 spacer consisting of five ethylene glycol repeat units . The compound exhibits a molecular weight of 386.46 g/mol, a density of approximately 1.177 g/cm³, and appears as a colorless to light yellow liquid . The PEG5 spacer confers enhanced aqueous solubility and flexibility, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and other nucleophiles .

Why Propargyl-PEG5-Tos Cannot Be Simply Replaced by Other PEG Linkers or Leaving Groups


Substitution of Propargyl-PEG5-Tos with alternative PEG linkers or leaving groups is not straightforward due to quantifiable differences in leaving group reactivity, spacer length-dependent solubility and steric effects, and linker stability under application-relevant conditions. PEG mesylate derivatives, for example, exhibit higher reactivity but significantly lower stability compared to tosylate counterparts . Changes in PEG chain length alter aqueous solubility and aggregation behavior of conjugated biomolecules, directly impacting conjugate performance in biological assays [1]. The combination of a PEG5 spacer with a tosyl leaving group represents a specific balance of hydrophilicity, linker length (approximately 1.7–2.0 nm), and nucleofugality that is not replicated by shorter (PEG2–PEG4) or longer (PEG8+) variants or alternative sulfonate esters [1][2].

Quantitative Evidence for Propargyl-PEG5-Tos Differentiation in Linker Selection


Leaving Group Reactivity and Stability: Tosylate vs. Mesylate

Propargyl-PEG5-Tos employs a tosylate leaving group. Compared to the mesylate analog (Propargyl-PEG5-Ms), the tosylate exhibits lower reactivity but substantially higher stability, making it preferable for multi-step syntheses and storage . The mesylate variant demonstrates higher reaction rates but suffers from lower stability, limiting its utility in extended workflows .

Bioconjugation Nucleophilic Substitution Linker Stability

Covalent Binding Efficiency in Antibody Conjugates: Short PEG Linkers (PEG4/PEG8) Improve Performance

In a study of monoclonal antibody-indocyanine green (mAb-ICG) conjugates, the use of short PEG linkers (ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu) resulted in 70–86% covalent binding, compared to lower efficiency with non-PEGylated ICG derivatives, which exhibited higher noncovalent dissociation and background signal [1]. Panitumumab-ICG conjugates with short PEG linkers achieved tumor-to-background ratios of 15.8 (EGFR-positive tumor to negative tumor) and 6.9 (tumor-to-liver) at 3 days post-injection [1].

Antibody-Drug Conjugates Optical Imaging Bioconjugation Efficiency

PEG Spacer Length Influences PROTAC Solubility, Permeability, and Degradation Efficiency

The PEG spacer in PROTAC linkers modulates water solubility, cell permeability, and ultimately degradation efficiency. The PEG5 spacer (5 ethylene glycol units, ≈1.7–2.0 nm) provides a balance of hydrophilicity and flexibility, avoiding the solubility limitations of shorter PEGs (PEG2–PEG3) and the potential permeability issues of excessively long PEG chains (PEG8+) [1]. Systematic linker optimization is essential for PROTAC efficacy, as linker length and composition directly affect ternary complex formation and cellular degradation .

PROTACs Targeted Protein Degradation Linker Optimization

Physicochemical Properties Differentiating Propargyl-PEG5-Tos from Shorter PEG Analogs

Propargyl-PEG5-Tos exhibits a molecular weight of 386.46 g/mol and a calculated LogP of 0.78, indicating moderate hydrophilicity suitable for aqueous bioconjugation . Compared to shorter PEG linkers (e.g., PEG2, MW ≈200–250; PEG3, MW ≈280–330), the PEG5 spacer provides enhanced solubility and greater flexibility, reducing aggregation of conjugated biomolecules . The PEG5 chain length (approximately 1.7–2.0 nm) offers sufficient spatial separation to minimize steric hindrance during click chemistry coupling [1].

Solubility Linker Flexibility Aggregation Reduction

Click Chemistry Platform Enables Rapid PROTAC Synthesis

A click chemistry-based platform utilizing alkyne-functionalized linkers enabled the rapid synthesis of PROTACs targeting BRD4 with cereblon and VHL E3 ligase ligands. The platform facilitated systematic evaluation of linker length and composition, demonstrating that click chemistry approaches significantly accelerate PROTAC optimization . Propargyl-PEG5-Tos, bearing a terminal alkyne, is directly compatible with such click chemistry workflows, allowing for modular assembly of bispecific degraders .

PROTACs Click Chemistry High-Throughput Synthesis

Optimal Application Scenarios for Propargyl-PEG5-Tos Based on Quantitative Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Cleavable Linkers and High Conjugation Efficiency

Propargyl-PEG5-Tos serves as a cleavable ADC linker. The tosyl leaving group enables efficient conjugation to antibody lysine residues or thiols, while the PEG5 spacer enhances solubility and reduces aggregation. Evidence from short PEG linkers (PEG4/PEG8) shows 70–86% covalent binding efficiency and high tumor-to-background ratios (15.8), supporting the use of PEG5 linkers for minimizing noncovalent dissociation and improving conjugate performance [1].

Modular Assembly of PROTACs via Click Chemistry

The propargyl group of Propargyl-PEG5-Tos is fully compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid, modular synthesis of PROTACs. A click chemistry platform has been validated for assembling bispecific degraders targeting BRD4, demonstrating the utility of alkyne-functionalized linkers in accelerating PROTAC optimization . The PEG5 spacer provides a balance of solubility and permeability favorable for cellular degradation assays.

Bioconjugation of Peptides, Proteins, and Oligonucleotides for Imaging and Targeted Delivery

The heterobifunctional nature of Propargyl-PEG5-Tos allows sequential conjugation: the tosyl group reacts with nucleophiles (amines, thiols) on biomolecules, while the propargyl group enables subsequent click chemistry with azide-modified payloads. This orthogonal reactivity is ideal for constructing targeted imaging probes, as demonstrated by improved covalent binding (70–86%) and reduced background with short PEG linkers in mAb-ICG conjugates [1].

Surface Functionalization and Nanoparticle Modification

The PEG5 spacer increases aqueous solubility and reduces nonspecific adsorption, making Propargyl-PEG5-Tos suitable for modifying nanoparticle surfaces or solid supports. The tosyl group can be displaced by surface-bound nucleophiles, introducing alkyne functionality for subsequent click chemistry with azide-labeled ligands, dyes, or drugs. This approach enables precise control over surface density and orientation of functional molecules.

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